(5-氟-2-甲氧基吡啶-3-基)甲醇

描述

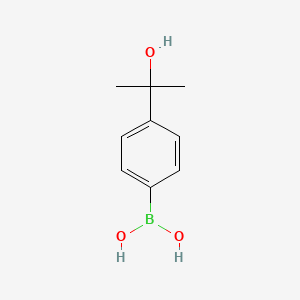

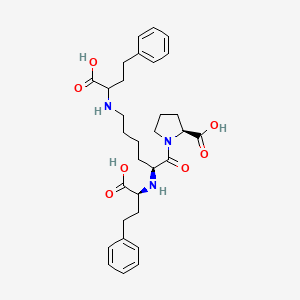

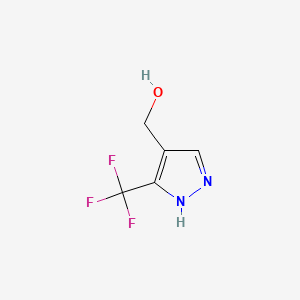

(5-Fluoro-2-methoxypyridin-3-yl)methanol, also known as 5-fluoro-2-methoxy-pyridin-3-ol, is a synthetic organic compound of the pyridine class. It is a colorless liquid that is soluble in both water and organic solvents. This compound has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and medical imaging.

科学研究应用

合成和化学反应

(5-氟-2-甲氧基吡啶-3-基)甲醇已被用于各种化学合成和反应中。例如,它已参与了二官能化-2-氮杂双环己烷的立体选择性合成,这在药物化学中具有重要意义。这些化合物,含有5-反-氟或羟基,是使用Selectfluor和Deoxo-Fluor介导的重排反应合成的,展示了该化合物在化学转化中的多功能性 (Krow et al., 2004)。

氟化和衍生物形成

该化合物还在有机分子的氟化中发挥作用。研究表明它参与了通过氧化反应形成羟吲哚酮和羟喹酮衍生物。这些衍生物是通过用特定试剂氧化开链酚,然后进行分子内共轭加成得到的,表明该化合物在创造复杂有机结构方面的适用性 (Karam et al., 1999)。

在核苷酸合成中的应用

另一个重要应用是在与5-氟尿嘧啶相关的吡啶核苷的合成中。这个过程涉及多个步骤,包括将5-氟-2-甲氧基吡啶转化为各种衍生物的一系列反应。这些衍生物对于核苷类似物的开发至关重要,这些类似物具有潜在的治疗应用 (Nesnow & Heidelberger, 1973)。

催化和反应增强

此外,(5-氟-2-甲氧基吡啶-3-基)甲醇已被用于增强特定化学反应。例如,包括这种化合物在内的氟化醇使烯烃通过H2O2进行环氧化。这个过程在无需额外催化剂的温和条件下发生,表明该化合物在有机反应中的促进作用 (de Visser et al., 2003)。

属性

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOYKNNKFBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660523 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methoxypyridin-3-yl)methanol | |

CAS RN |

874822-98-7 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

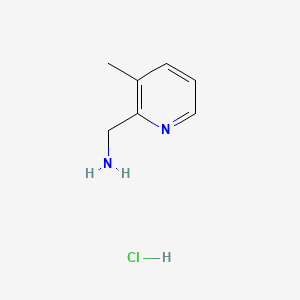

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

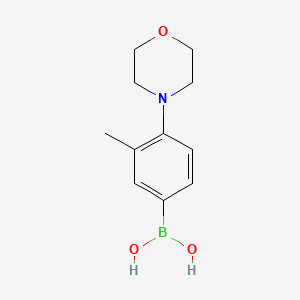

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)